N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with the chemical formula CHFNO and a molecular weight of 462.4 g/mol. This compound is identified by the CAS number 921842-75-3 and is classified under the category of pyrimidine derivatives, which are known for their diverse biological activities. It features a benzodioxole moiety linked to a pyrido-pyrimidine core, making it of interest in medicinal chemistry and drug development.
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The initial steps likely include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
The molecular structure of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide can be represented using various notations:
CC(=O)N(Cc1cc2c(o1)c(c(c2)C(=O)N)C(=O)N=C(c3ccccc3F)C(=O))
BJHQGQUUALVDQU-UHFFFAOYSA-N
The compound exhibits a complex three-dimensional structure characterized by multiple rings and functional groups that influence its chemical behavior and biological activity.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide can participate in various chemical reactions typical for amides and heterocyclic compounds:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is not fully elucidated but may involve:
Further studies are needed to clarify its specific interactions at the molecular level.
The physical and chemical properties of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide include:
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 462.4 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
These properties play a crucial role in determining the compound's solubility and stability under various conditions.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide has potential applications in scientific research:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3